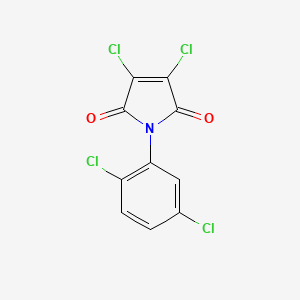

![molecular formula C17H25NO2S B5545229 1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)

1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including asymmetric synthesis, to achieve desired stereochemistry. For example, asymmetric synthesis of diastereomeric benzylic hydroxylation metabolites involves reductions and derivatization to achieve specific configurations (Shetty & Nelson, 1988). Similar methodologies could be applied to the synthesis of "1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol," focusing on achieving precise stereochemical outcomes.

Scientific Research Applications

Catalytic Activity and Environmental Impact

Research has explored the use of nanoparticle catalysts, including bimetallic AuPd nanoparticles, in alcohol oxidations under mild conditions. These catalysts demonstrate significant activities towards various alcohols, including benzyl alcohol, showcasing their potential in environmentally-friendly oxidation processes. The study highlights the ability to tune selectivities towards specific products using bimetallic particles, indicating the versatility and efficiency of these catalysts in chemical synthesis (Hou, Dehm, & Scott, 2008).

Metabolic Generation and Electrophilic Species Trapping

Investigations into the metabolism of compounds related to 1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol have identified the formation of cyano adducts and cyano lactams through the action of rabbit liver microsomal preparations. This process demonstrates the ability of metabolically generated iminium ions to alkylate nucleophilic functionalities, offering insights into the metabolic pathways and potential reactivity of similar compounds (Ho & Castagnoli, 1980).

Organometallic Complexes for Catalytic Applications

The synthesis of half-sandwich Ruthenium(II) complexes using click-generated triazole-based organosulfur/-selenium ligands has been explored for catalytic applications. These complexes have been used in the catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the influence of donor site coordination on catalytic efficiency. Such studies contribute to the development of novel catalysts for industrial applications (Saleem et al., 2013).

Enantioselective Alkylation and Ligand Influence

Research into pyrrolidine-based amino alcohols has demonstrated their utility as novel ligands in the enantioselective alkylation of benzaldehyde. This study underscores the significance of the N-substituent on the ligand and reaction conditions in influencing the product distribution and enantiomeric excess, offering valuable insights for asymmetric synthesis (Gonsalves et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-benzylsulfanyl-1-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2S/c1-16(2)12-18(13-17(16,3)20)15(19)9-10-21-11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYQBHKTZNZWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C)O)C(=O)CCSCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)

![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)

![S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)

![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)

![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)

![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)